硒酸钙

描述

Calcium selenite is a hydrous calcium sulfate mineral . It is composed of hydrous calcium sulfate and is known for its transparent to translucent appearance . It occurs in various colors, such as colorless, white, gray, brown, beige, orange, pink, yellow, light red, and green . Its most common form is white, translucent crystals with striations and a vitreous luster .

Synthesis Analysis

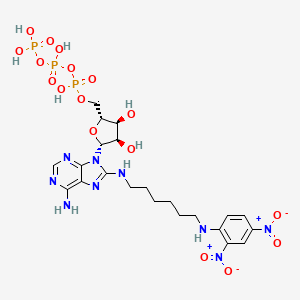

Selenium-incorporated hydroxyapatite (HAp:Se) particles have been synthesized by a modified aqueous precipitation method using calcium (Ca(NO3)2·4H2O) and phosphate ((NH4)2HPO4) salts and sodium selenite (Na2SeO3) . The effects of selenium incorporation and post-synthesis calcination treatment (900–1100 °C) on physical and chemical properties and crystal structure of resultant HAp powders have been investigated .Molecular Structure Analysis

The polyhedron around the calcium atoms is pentagonal bipyramidal and the selenite group forms a trigonal pyramid with Se and O atoms at the apices . These pyramids form layers parallel to the bc plane which are connected by hydrogen bonds involving crystal water .Chemical Reactions Analysis

Calcium-based sorbents are usually selected to capture SeO2 via a chemical reaction to form calcium selenite (CaSeO3) . Ghosh-Dastidar et al. found that Se could be captured by absorbent powder such as hydrated lime (Ca(OH)2) .Physical And Chemical Properties Analysis

At 23°C, CaSeO3·H2O and Ca(HSeO3)·2H2O are the stable calcium selenites . CaSeO3·H2O exists over the pH range 12.5–3.7, making it the most important phase for natural systems as well as most technological applications . Ca(HSeO3)·2H2O is the more acidic phase; it exists over the pH range 3.7– 0.4 .科学研究应用

白内障形成和眼科中的作用:硒酸钙在白内障形成中发挥着重要作用,尤其是在硒过量的情况下。研究表明,用硒酸盐处理的大鼠镜片中的钙浓度增加了五倍以上,表明钙在白内障形成中的关键作用是由于镜片中钙的积累。这在硒过量白内障模型中得到了广泛研究,为了解钙在白内障形成中的作用和抗白内障药物测试的潜在途径提供了见解(Shearer & David, 1982),(Shearer et al., 1997),(David & Shearer, 1984)。

环境和工业应用:研究表明,基于钙的吸附剂在捕获煤炭燃烧器和公用事业锅炉中挥发的痕量硒氧化物方面具有高效性。硒酸钙形成是吸附剂和硒氧化物之间的化学反应的结果,表明其在环境保护和工业应用中的潜在用途(Agnihotri et al., 1998)。

农业和营养意义:硒酸钙已被研究其对作物生长和营养含量的影响。例如,稻米中的硒生物强化表明,土壤施用硒酸钙可以影响稻米中的硒含量,这对人类健康至关重要,因为硒具有抗氧化性(Boldrin et al., 2013)。

癌症研究:硒酸钙已在癌症化疗的背景下进行评估,特别是在多阶段肝癌发生过程中硒的抗癌效应研究中。研究表明,硒补充,包括硒酸钙,可以改变体内的矿物质含量,暗示其在癌症化学预防中的潜在作用(Thirunavukkarasu & Sakthisekaran, 2003)。

生物医学应用:硒酸钙已被纳入生物模拟系统中,用于潜在的骨肉瘤治疗应用。该领域的研究重点是为治疗目的制备硒取代的磷酸钙系统,突显了其在癌症治疗和骨折修复中的潜在作用(Ressler et al., 2021)。

未来方向

Selenites belong to a particular mineral system, whose components are chemical elements required to construct the crystal structure of a mineral . All selenites and selenates are divided into two groups: anhydrous selenites (I) and hydrous selenites and selenates (II) . The paper also presents systematized data published on the thermodynamics of selenites, which are formed in the weathering zone of sulfide and selenide ores, and determines approaches to the quantitative physicochemical modeling of formation conditions .

属性

IUPAC Name |

calcium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZXJRBXKTZILP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

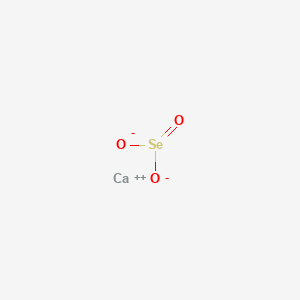

[O-][Se](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSeO3, CaO3Se | |

| Record name | calcium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929901 | |

| Record name | Calcium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium selenite | |

CAS RN |

13780-18-2 | |

| Record name | Calcium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM88Q44QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)

![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)

![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)